N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-16-10-3-4-11(12(9-10)17-2)14-13(19)15-5-7-18-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCBJMMGDXVFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide typically involves the reaction of 2,4-dimethoxyaniline with morpholine-4-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction. The mixture is heated under reflux conditions for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium hydroxide, potassium tert-butoxide; often in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Synthesis of Complex Molecules
N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic compounds through various chemical reactions, including nucleophilic substitutions and cyclization processes. This property makes it valuable in the development of new materials and pharmaceuticals.
Chemical Reactions
The compound can undergo several types of reactions:
- Oxidation : The morpholine ring can be oxidized to form reactive intermediates.
- Reduction : The carbothioamide group can be reduced to yield different derivatives.
- Substitution Reactions : The compound can participate in nucleophilic substitutions, allowing for the introduction of various functional groups.
Biological Applications
Antimicrobial Activity
Research indicates that derivatives of morpholine-4-carbothioamides exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making them potential candidates for antibiotic development .
Anticancer Potential
this compound has been investigated for its anticancer activities. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 and NCI-H460, with IC50 values indicating significant efficacy .
Pharmaceutical Applications
Therapeutic Agents
The compound is being explored as a potential therapeutic agent for various conditions, including inflammation and cancer. Its mechanism of action involves interaction with specific molecular targets within cells, potentially modulating pathways related to cell growth and apoptosis .
Case Studies
Several studies have reported on the synthesis and biological evaluation of morpholine derivatives:
- Study on Anti-inflammatory Effects : A series of morpholine derivatives were synthesized and tested for their anti-inflammatory properties, showing promising results compared to standard anti-inflammatory drugs .
- Cytotoxicity Assays : Compounds derived from this compound exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemical Synthesis | Building block for organic compounds | Facilitates complex molecule synthesis |
| Antimicrobial | Inhibition of bacterial growth | Effective against E. coli and S. aureus |
| Anticancer | Induction of apoptosis | Significant activity in MCF-7 and NCI-H460 cell lines |
| Anti-inflammatory | Therapeutic potential | Promising effects compared to standard treatments |
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Morpholine-4-carbothioamide Derivatives
Key Observations :
Carboxamide vs. Carbothioamide Analogs
Key Observations :
Aromatic Substituent Variations
Key Observations :
- The 2,4-dimethoxy substitution is recurrent in bioactive compounds (e.g., tubulin inhibitors), suggesting its role in target binding .
Research Findings and Implications
- Biological Activity : While direct data for this compound is lacking, analogs like N-acyl-morpholine-4-carbothioamides demonstrate antimicrobial and antioxidant properties . The 2,4-dimethoxy group may synergize with the carbothioamide moiety to enhance these effects.
- Structural Insights : The morpholine ring’s chair conformation and the carbothioamide’s planar geometry likely facilitate interactions with biological targets, such as enzymes or microtubules .
- Synthetic Utility : The compound’s methoxy groups and carbothioamide functionality make it a versatile intermediate for further derivatization in medicinal chemistry .
Biological Activity
N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a morpholine ring linked to a carbothioamide group, which contributes to its biological activity. The presence of the 2,4-dimethoxyphenyl moiety enhances lipophilicity and may influence interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including Gram-positive bacteria. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in the range of 25-50 µM .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Anticancer Activity
The compound has also shown promising anticancer activity. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The IC50 values for these cell lines were found to be approximately 30 µM and 15 µM, respectively .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 30 |
| U-87 | 15 |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes. Notably, it has been identified as a potent inhibitor of bacterial RNA polymerase, which is crucial for bacterial transcription . This inhibition leads to disrupted protein synthesis and ultimately bacterial cell death.
In cancer cells, the compound appears to activate apoptotic pathways through mitochondrial dysfunction and caspase activation, contributing to its cytotoxic effects .
Case Studies
- Antibacterial Efficacy Study : A study conducted by researchers evaluated the antibacterial efficacy of various derivatives of morpholine-thioamide compounds. This compound was one of the most effective derivatives tested against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .
- Anticancer Study : In another investigation focused on the anticancer properties of morpholine derivatives, this compound was found to significantly reduce cell viability in MDA-MB-231 cells through apoptosis induction. The study highlighted its potential use in targeted cancer therapies .
Q & A
Q. What are the key considerations in the synthesis of N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide to optimize yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, including amide bond formation and thiomorpholine ring assembly. Critical factors include:
- Reagent Selection: Use of acyl chlorides or activated esters for amide coupling and thiocarbonyl sources (e.g., Lawesson’s reagent) for thioamide formation .
- Reaction Conditions: Temperature control (e.g., 0–5°C for sensitive intermediates) and solvent choice (e.g., anhydrous DMF or THF) to minimize side reactions .
- Purification: Column chromatography or recrystallization to isolate the target compound from by-products like unreacted starting materials or oxidized impurities .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer:
- LCMS/HPLC: For assessing purity and verifying molecular weight (e.g., LCMS m/z 294 [M+H]+, HPLC retention time 0.66 minutes under SQD-FA05 conditions) .
- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine ring protons at δ 3.4–3.6 ppm) .
- X-ray Crystallography: To resolve molecular conformation (e.g., chair conformation of the morpholine ring) and hydrogen-bonding patterns .
Advanced Research Questions
Q. How does the presence of the thiomorpholine ring and dimethoxyphenyl group influence the compound’s biological activity compared to similar derivatives?
- Methodological Answer:
- Thiomorpholine vs. Morpholine: The sulfur atom in the thiomorpholine ring enhances lipophilicity, potentially improving membrane permeability. Comparative studies with oxygen-containing morpholine analogs (e.g., N-phenylmorpholine-4-carboxamide) show differences in receptor binding kinetics .
- Dimethoxyphenyl Group: The electron-donating methoxy groups may stabilize interactions with aromatic residues in enzyme active sites (e.g., kinases or neurotransmitter receptors). Structural analogs like Haloperidol (piperidine-based) lack this substituent, leading to divergent pharmacological profiles .
Q. What are the common impurities encountered during synthesis, and how can they be mitigated or analyzed?
- Methodological Answer:
- Impurity Types:
- Oxidation By-products: Thiomorpholine sulfoxide derivatives (resolved via LCMS) .
- Incomplete Coupling: Residual 2,4-dimethoxyaniline (detected via HPLC with UV-Vis at 254 nm) .
- Mitigation: Use of inert atmospheres (N2/Ar) to prevent oxidation and excess acylating agents to drive amide formation to completion .
Q. How do crystal packing and hydrogen-bonding patterns, as revealed by X-ray crystallography, affect the compound’s physicochemical properties?
- Methodological Answer:
- Crystal Structure: The morpholine ring adopts a chair conformation, while the dimethoxyphenyl group participates in N–H⋯O hydrogen bonds, forming chains along the [100] axis .
- Impact on Solubility: Strong intermolecular hydrogen bonding reduces aqueous solubility but enhances stability in solid-state formulations. Comparative studies with non-hydrogen-bonded analogs (e.g., N-(4-chlorophenyl)morpholine-4-carboxamide) show higher melting points and lower hygroscopicity .
Q. What methodological approaches are recommended to resolve contradictions in biological activity data across different studies?
- Methodological Answer:
- Dose-Response Replication: Standardize assays (e.g., IC50 measurements) across multiple cell lines to account for variability in receptor expression .
- Structural Confirmation: Ensure batch-to-batch consistency via NMR and LCMS to rule out impurities affecting activity .
- Computational Modeling: Molecular docking studies to identify binding modes in conflicting datasets (e.g., differing activity against serotonin vs. dopamine receptors) .
Q. How does the compound’s interaction with neurotransmitter systems compare to structurally related antipsychotics or antidepressants?
- Methodological Answer:
- Receptor Profiling: Radioligand binding assays reveal moderate affinity for 5-HT2A and D2 receptors, distinguishing it from Haloperidol (high D2 affinity) and Bupropion (norepinephrine-dopamine reuptake inhibition) .
- Functional Assays: In vitro cAMP modulation assays show partial agonism at serotonin receptors, contrasting with full antagonism in typical antipsychotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
